- Chemistry of aminophenols. Part 3: First synthesis of nitrobenzo[b]furans via a coupling-cyclization approachTetrahedron Letters, 2002, 43(51), 9377-9380,
Cas no 89487-91-2 (2-Iodo-4-nitrophenol)

2-Iodo-4-nitrophenol structure
Nome del prodotto:2-Iodo-4-nitrophenol
Numero CAS:89487-91-2
MF:C6H4INO3
MW:265.005333900452
MDL:MFCD01165664
CID:724622
PubChem ID:329761286
2-Iodo-4-nitrophenol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Iodo-4-nitrophenol
- Phenol, 2-iodo-4-nitro-
- 2-Iodo-4-nitro-phenol
- 4-Hydroxy-3-iodonitrobenzene
- 4-nitro-iodophenol
- NSC141347
- zlchem 895
- 2-iodanyl-4-nitro-phenol
- 4hydroxy-3-iodo-nitrobenzene
- 4-hydroxy-3-iodo-nitrobenzene
- ZLD0357
- BKQFOYCEUMVWOW-UHFFFAOYSA-N
- VZ24790
- AB1006753
- X6896
- ST45008475
- R4260
- BB 0259
- 2-Iodo-4-nitrophenol (ACI)
- NSC 141347
- Y11306
- DS-12994
- DB-021225
- ALBB-024694
- DTXSID00301140
- SCHEMBL482237
- SY047543
- MFCD01165664
- NSC-141347
- F0243-0017
- AKOS005207513
- CS-0186653
- 89487-91-2
- 2-Iodo-4-nitrophenol, >=98.0%, >=98.0% (HPLC)
-
- MDL: MFCD01165664
- Inchi: 1S/C6H4INO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H
- Chiave InChI: BKQFOYCEUMVWOW-UHFFFAOYSA-N
- Sorrisi: [O-][N+](C1C=C(I)C(O)=CC=1)=O
Proprietà calcolate
- Massa esatta: 264.92359g/mol
- Carica superficiale: 0
- XLogP3: 2
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta legami ruotabili: 0
- Massa monoisotopica: 264.92359g/mol
- Massa monoisotopica: 264.92359g/mol
- Superficie polare topologica: 66Ų
- Conta atomi pesanti: 11
- Complessità: 158
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
Proprietà sperimentali
- Punto di fusione: 89-94 °C
- PSA: 66.05000
- LogP: 2.42820
2-Iodo-4-nitrophenol Informazioni sulla sicurezza
2-Iodo-4-nitrophenol Dati doganali
- CODICE SA:2908999090
- Dati doganali:
Codice doganale cinese:
2908999090Panoramica:
2908999090 Derivati alogenati di altri fenoli e alcoli fenolici (compresi i suoi derivati solfonati\azotati o nitrosativi). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2908999090 derivati alogenati, solfonati, nitrati o nitrosi di fenoli o fenolalcoli. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
2-Iodo-4-nitrophenol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257323-100mg |
2-Iodo-4-nitrophenol |
89487-91-2 | 98% | 100mg |
¥130.00 | 2024-04-26 | |
Ambeed | A197821-100mg |
2-Iodo-4-nitrophenol |
89487-91-2 | 98% | 100mg |
$13.0 | 2025-02-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-230421-1g |
2-Iodo-4-nitrophenol, |
89487-91-2 | 1g |
¥1625.00 | 2023-09-05 | ||
TRC | I202621-1g |
2-Iodo-4-nitrophenol |
89487-91-2 | 1g |
$ 230.00 | 2022-06-04 | ||
TRC | I202621-100mg |
2-Iodo-4-nitrophenol |
89487-91-2 | 100mg |
$ 50.00 | 2022-06-04 | ||
TRC | I202621-500mg |
2-Iodo-4-nitrophenol |
89487-91-2 | 500mg |
$ 160.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZZ868-200mg |
2-Iodo-4-nitrophenol |
89487-91-2 | 98% | 200mg |
514.0CNY | 2021-07-14 | |
abcr | AB414997-5 g |
2-Iodo-4-nitrophenol, 95%; . |
89487-91-2 | 95% | 5g |
€514.00 | 2023-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257323-1g |
2-Iodo-4-nitrophenol |
89487-91-2 | 98% | 1g |
¥542.00 | 2024-04-26 | |
Life Chemicals | F0243-0017-2.5g |
2-iodo-4-nitrophenol |
89487-91-2 | 95%+ | 2.5g |
$498.0 | 2023-09-07 |
2-Iodo-4-nitrophenol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Dimethyl sulfoxide , Water ; 0 °C
1.2 Reagents: Potassium iodide ; rt
1.2 Reagents: Potassium iodide ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Iodine , Ammonia , Potassium iodide Solvents: Water ; 0 - 5 °C; 2 h, 0 - 5 °C; overnight, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
Riferimento
- Synthesis of Dihydrobenzofurans via Palladium-Catalyzed Annulation of 1,3-Dienes by o-Iodoaryl AcetatesJournal of Organic Chemistry, 2010, 75(12), 4131-4134,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium iodide , Potassium bromate Catalysts: Hydrochloric acid Solvents: Methanol , Water ; 2 h, 60 °C
Riferimento
- A convenient procedure for the iodination of arenesJournal of Chemical Research, 2006, (9), 575-576,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Iodine , Sodium nitrite Solvents: Methanol , Water ; 0.5 h, rt
1.2 5 - 10 °C; 6.0 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 5 - 10 °C; 6.0 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
Riferimento
- A green reagent for the iodination of phenolsSynthesis, 2008, (15), 2327-2332,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , Sodium iodide , Sodium chlorite Solvents: Methanol , Water ; 0 °C; 0 °C → rt; 18 h, rt
Riferimento
- Increased endothelial cell selectivity of triazole-bridged dihalogenated A-ring analogues of combretastatin A-1Bioorganic & Medicinal Chemistry, 2012, 20(5), 1749-1759,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Morpholine, compd. with iodine (1:1) Solvents: Water ; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt
1.2 Reagents: Phosphoric acid Solvents: Water ; pH 2, cooled; 24 h, cooled
1.2 Reagents: Phosphoric acid Solvents: Water ; pH 2, cooled; 24 h, cooled
Riferimento
- Iodination of phenols in water using easy to handle amine-iodine complexesJournal of the Brazilian Chemical Society, 2009, 20(10), 1916-1920,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium bisulfate , Potassium iodide Catalysts: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with isoquinoline (1:1:1) Solvents: 1,2-Dichloroethane , Water ; 30 - 40 min, rt
Riferimento
- Isoquinolinium Dichromate and Chlorochromate as Efficient Catalysts for Oxidative Halogenation of Aromatic Compounds Under Acid-Free ConditionsSynthesis and Reactivity in Inorganic, 2016, 46(6), 832-837,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) , Iodine , Potassium ferrate (K2FeO4) Solvents: Hexane ; 150 min, rt → reflux
Riferimento
- Efficient iodination of aromatic compounds using potassium ferrate supported on montmorilloniteChinese Chemical Letters, 2011, 22(12), 1427-1430,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Iodine , Sodium nitrite Solvents: Methanol , Water ; 1.5 - 6 h, rt
Riferimento
- Sodium nitritee-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-11,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Iodine , Hydrochloric acid , Ammonia , Potassium iodide Solvents: Water ; 24 h, 0 - 5 °C
Riferimento
- A facile and efficient synthesis of dronedarone hydrochlorideBulletin of the Korean Chemical Society, 2014, 35(7), 1970-1972,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Iodine , Selectfluor Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; rt; 24 h, 80 °C
Riferimento
- Regioselective iodination of arenes in ionic liquids mediated by the Selectfluor reagent F-TEDA-BF4ARKIVOC (Gainesville, 2002, (11), 249-255,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Chloramine-T , Sodium iodide Solvents: Dimethylformamide ; rt
Riferimento
- A simple acromelic acid analog potentially useful for receptor photoaffinity labeling and biochemical studiesTetrahedron Letters, 2004, 45(20), 3933-3936,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium iodide , Phosphonium, (2-methylphenyl)triphenyl-, perchlorate (1:1) Solvents: Acetonitrile ; 4.5 h, reflux
Riferimento
- Regioselective iodination of aromatic compounds with potassium iodide in the presence of benzyltriphenylphosphonium perchlorateChinese Chemical Letters, 2012, 23(3), 261-264,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium iodide , Phosphonium, triphenyl(phenylmethyl)-, peroxymonosulfate (1:1) Solvents: Acetonitrile ; 6 h, rt
Riferimento
- Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxymonosulfateJournal of Chemical Research, 2004, (4), 294-295,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Iodine , Ammonia , Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 4 d, rt; rt; 2 d, rt; rt; 17 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Riferimento
- What Is the Structure of the Antitubercular Natural Product Eucapsitrione?Journal of Organic Chemistry, 2017, 82(14), 7287-7299,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Iodine , Silver nitrate ; 1 min, rt
1.2 10 min, rt; 10 - 30 min, rt
1.2 10 min, rt; 10 - 30 min, rt
Riferimento
- Solvent-free iodination of arenes using iodine-silver nitrate combinationSynthetic Communications, 2007, 37(8), 1259-1265,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide , Potassium iodide Solvents: Methanol , Water ; 30 min, rt; 8 h, rt
1.2 Reagents: Sodium thiosulfate
1.2 Reagents: Sodium thiosulfate
Riferimento
- Mild and efficient oxy-iodination of alkynes and phenols with potassium iodide and tert-butyl hydroperoxideTetrahedron Letters, 2010, 51(16), 2170-2173,
2-Iodo-4-nitrophenol Preparation Products
2-Iodo-4-nitrophenol Letteratura correlata
-
1. CCCX.—Use of the salts of the arylsulphonhalogenoamides in the estimation and iodination of phenolsElwyn Roberts J. Chem. Soc. Trans. 1923 123 2707
-
Melody Yee-Man Wong,Sin-Heng Man,Chi-Ming Che,Kai-Chung Lau,Kwan-Ming Ng Analyst 2014 139 1482
-
A. Cousen J. Chem. Soc. Abstr. 1924 126 i1025
-
5. 298. The mesomorphic transition temperatures of 3′-substituted 4′-n-octyloxydiphenyl-4-carboxylic acidsG. W. Gray,B. M. Worrall J. Chem. Soc. 1959 1545
89487-91-2 (2-Iodo-4-nitrophenol) Prodotti correlati
- 99-59-2(2-Methoxy-5-nitroaniline)
- 99-53-6(2-Methyl-4-nitrophenol)
- 305-85-1(2,6-Diiodo-4-nitrophenol)
- 197243-46-2(2-Iodo-5-nitrophenol)
- 704873-33-6((3-FLUORO-4-METHOXY-PHENYL)-(4-PIPERAZIN-1-YL-PHENYL)-METHANONE)
- 1101857-17-3(Ethyl 2-amino-4,4-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate)
- 1205839-16-2(1-Butyl-4-chloro-3,5-dimethyl-1H-pyrazole)
- 321574-30-5(Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-cyano-1H-pyrazole-5-carboxylate)
- 251957-73-0(1-Naphthylzinc bromide)
- 65715-21-1(Benzofuran, 3-(trifluoromethyl)-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:89487-91-2)2-Iodo-4-nitrophenol

Purezza:99%
Quantità:5g
Prezzo ($):269.0